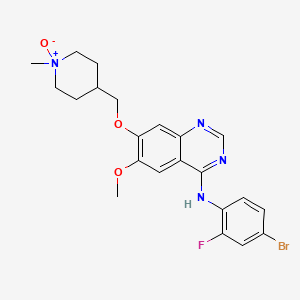

N-Oxide vandetanib

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methyl-1-oxidopiperidin-1-ium-4-yl)methoxy]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrFN4O3/c1-28(29)7-5-14(6-8-28)12-31-21-11-19-16(10-20(21)30-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFXJGPXGDNUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797030-22-8 | |

| Record name | N-Oxide vandetanib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797030228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-OXIDE VANDETANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3YT3PC74T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: The Imperative for Metabolite Synthesis in Drug Development

An In-Depth Technical Guide to the In Vitro Synthesis of Vandetanib N-Oxide

In the landscape of modern pharmacology, understanding the metabolic fate of a drug candidate is as critical as elucidating its primary mechanism of action. Vandetanib, a potent tyrosine kinase inhibitor targeting VEGFR, EGFR, and RET pathways, has emerged as a key therapeutic agent, particularly in the treatment of medullary thyroid cancer.[1] Its clinical profile is defined not only by the parent molecule but also by its metabolic products, which include N-desmethylvandetanib and vandetanib N-oxide.[2][3] These metabolites are not inert bystanders; they are pharmacologically active entities that contribute to the overall therapeutic and toxicological profile of the drug.[4]

The in vivo N-oxidation of vandetanib is primarily mediated by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3.[4][5] While in vitro metabolism studies using liver microsomes are invaluable for identifying metabolic pathways, they are often insufficient for producing the quantities of pure metabolites required for comprehensive evaluation.[6][7] Therefore, robust chemical synthesis provides an indispensable alternative, enabling researchers to generate high-purity standards of metabolites like vandetanib N-oxide.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a detailed, first-principles approach to the in vitro chemical synthesis of vandetanib N-oxide. It moves beyond a simple recitation of steps to explain the underlying chemical logic, ensuring that the protocol is not only replicable but also understandable and adaptable. We will explore the strategic selection of reagents, provide a self-validating experimental workflow, and detail the analytical techniques necessary for structural confirmation and purity assessment.

Section 1: Strategic Approach to N-Oxidation of Vandetanib

The core of vandetanib's structure susceptible to N-oxidation is the tertiary amine of the N-methylpiperidine ring.[8] The goal of a chemical synthesis is to selectively introduce an oxygen atom onto this nitrogen, mimicking the biological transformation facilitated by FMO enzymes.

Principle of Amine Oxidation

The conversion of a tertiary amine to its corresponding N-oxide is a classic oxidation reaction. It involves the donation of the lone pair of electrons from the nitrogen atom to an electrophilic oxygen source. The choice of oxidant is paramount and is governed by several factors:

-

Selectivity: The oxidant must be selective for the tertiary amine without affecting other potentially oxidizable functional groups within the vandetanib molecule, such as the aniline nitrogen or the aromatic rings.

-

Reaction Conditions: The reaction should proceed under mild conditions (temperature, pH) to prevent degradation of the starting material and the product.

-

Efficiency and Yield: The reagent should provide a high conversion rate and allow for straightforward isolation of the final product.

-

Safety and Handling: The reagent should be manageable and safe to handle in a standard laboratory setting.

Selection of Oxidizing Agent: The Case for m-CPBA

Several reagents can effect N-oxidation, including hydrogen peroxide (H₂O₂), Caro's acid (H₂SO₅), and Oxone® (potassium peroxymonosulfate). However, for this synthesis, we select meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant of choice.

Causality Behind the Choice:

-

High Selectivity: m-CPBA is exceptionally effective for the N-oxidation of tertiary amines and is generally unreactive towards the other functionalities in vandetanib under controlled conditions.

-

Mild Conditions: The reaction proceeds efficiently at low temperatures (typically 0 °C to room temperature), preserving the integrity of the complex parent molecule.

-

Predictable Stoichiometry: The reaction stoichiometry is clean (1:1 molar ratio), simplifying reaction planning.

-

Ease of Workup: The byproduct of the reaction, meta-chlorobenzoic acid (m-CBA), can be easily removed through a simple aqueous basic wash during the workup phase.

The proposed chemical transformation is illustrated below.

Caption: Chemical synthesis of Vandetanib N-Oxide via m-CPBA oxidation.

Section 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected outcomes to guide the researcher.

Materials and Reagents

| Reagent / Material | Molecular Formula | Molar Mass ( g/mol ) | Supplier Suggestion | Purity |

| Vandetanib | C₂₂H₂₄BrFN₄O₂ | 475.36 | Commercial Source | >98% |

| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | Commercial Source | ~77% (balance m-CBA) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous Grade | >99.8% |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Aqueous Solution | N/A |

| Saturated Sodium Thiosulfate Solution | Na₂S₂O₃ | 158.11 | Aqueous Solution | N/A |

| Brine | NaCl | 58.44 | Aqueous Solution | N/A |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Reagent Grade | N/A |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | N/A |

Step-by-Step Synthesis Workflow

Step 1: Dissolution of Vandetanib (Starting Material)

-

Weigh 100 mg (0.21 mmol) of vandetanib into a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 10 mL of anhydrous dichloromethane (DCM) to the flask.

-

Stir at room temperature until all solids have completely dissolved. The solution should be clear.

-

Place the flask in an ice-water bath and allow it to cool to 0 °C with continuous stirring.

Step 2: Addition of Oxidant (m-CPBA)

-

Weigh 48 mg of m-CPBA (77% purity, which corresponds to ~37 mg or 0.215 mmol, ~1.02 equivalents) in a separate vial.

-

Add the solid m-CPBA to the cooled vandetanib solution in small portions over 5 minutes.

-

Causality: Portion-wise addition helps control the reaction exotherm and minimizes potential side reactions.

-

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

Step 3: Reaction Monitoring

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

TLC System: Use a mobile phase of 10% Methanol in DCM. The N-oxide product is significantly more polar than the starting material and will have a lower Rf value.

-

LC-MS Check: A small aliquot can be analyzed to check for the disappearance of the starting material (m/z = 475.1) and the appearance of the product (m/z = 491.1).[3]

-

The reaction is typically complete within 2-4 hours.

Step 4: Reaction Quench and Workup

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Add 10 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted m-CPBA. Stir vigorously for 10 minutes.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

15 mL of saturated aqueous sodium bicarbonate solution (to remove m-CBA byproduct). Repeat twice.

-

15 mL of water.

-

15 mL of brine (to aid in phase separation).

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white or off-white solid.

Step 5: Purification

-

Purify the crude product via flash column chromatography on silica gel.

-

Eluent System: A gradient of 2% to 15% methanol in dichloromethane is typically effective.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield vandetanib N-oxide.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of vandetanib N-oxide.

Section 3: Product Characterization and Data

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. The synthesized product should be compared against a reference standard if available.[9]

Analytical Methods

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the molecular weight. The product should show a prominent ion corresponding to its protonated mass [M+H]⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The N-oxidation induces characteristic shifts in the signals of the protons and carbons on and adjacent to the N-methylpiperidine ring compared to the parent vandetanib. Specifically, the N-methyl protons and the piperidine ring protons will be shifted downfield due to the deshielding effect of the N-oxide moiety.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the purity of the final product. A purity level of >98% is typically desired for use as an analytical standard.

Expected Analytical Data

| Parameter | Vandetanib (Starting Material) | Expected for Vandetanib N-Oxide | Rationale for Change |

| Molecular Formula | C₂₂H₂₄BrFN₄O₂ | C₂₂H₂₄BrFN₄O₃ | Addition of one oxygen atom.[10] |

| Molecular Weight | 475.36 g/mol | 491.36 g/mol | Mass increase corresponding to one oxygen atom.[11] |

| Mass Spec [M+H]⁺ | m/z 475.11 | m/z 491.11 | Protonated molecular ion reflects the increased mass.[3] |

| ¹H NMR (N-CH₃) | ~2.2-2.3 ppm (singlet) | ~3.1-3.3 ppm (singlet) | Significant downfield shift due to the electron-withdrawing N-oxide group. |

| HPLC Retention Time | Varies by method | Shorter than vandetanib | Increased polarity leads to earlier elution on reverse-phase chromatography.[12] |

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the in vitro chemical synthesis of vandetanib N-oxide. By leveraging the selective oxidizing power of m-CPBA, this method offers a reliable pathway to produce high-purity material essential for advancing drug metabolism, pharmacology, and toxicology studies. The emphasis on the causality behind procedural steps and the inclusion of a self-validating workflow are intended to empower researchers to confidently execute and adapt this synthesis in their own laboratories. The successful generation of this key metabolite standard is a critical step in fully characterizing the complex in vivo behavior of vandetanib.

References

-

Martin, P., Oliver, S., Giles, P., et al. (2012). Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. Clinical Therapeutics, 34(1), 237-247. [Link]

-

Li, Y., Geng, P., Li, F., et al. (2025). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Journal of Ethnopharmacology, 339, 118074. [Link]

-

Attwa, M. W., Kadi, A. A., Darwish, H. W., & Al-Shakliah, N. S. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. RSC Advances, 8(60), 34267-34278. [Link]

-

Indra, R., Pompach, P., Martínek, V., et al. (2020). Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation. International Journal of Molecular Sciences, 21(17), 6339. [Link]

-

ResearchGate. (n.d.). Separation of vandetanib and its metabolites formed by human (A), rat... [Image]. Retrieved from ResearchGate. [Link]

-

Wikipedia. (2023, December 2). Vandetanib. In Wikipedia. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Vandetanib?[Link]

-

Pharmaffiliates. (n.d.). Vandetanib N-Oxide. Product Page. [Link]

-

PubChem. (n.d.). N-Oxide vandetanib. National Center for Biotechnology Information. [Link]

-

O'Neill, E., et al. (2016). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron, 72(37), 5559-5564. [Link]

-

Şahin, Z., & Küçükgüzel, İ. (2022). Importance and review of drug metabolite synthesis. Istanbul Journal of Pharmacy, 52(2), 250-265. [Link]

-

Labcorp Drug Development. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. [Link]

-

BioIVT. (n.d.). Drug Metabolism Assays. [Link]

Sources

- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 2. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vandetanib - Wikipedia [en.wikipedia.org]

- 5. Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioivt.com [bioivt.com]

- 8. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. N-Oxide vandetanib | C22H24BrFN4O3 | CID 99738037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Metabolic N-Oxidation of Vandetanib

Introduction

Vandetanib is a potent, orally administered tyrosine kinase inhibitor (TKI) approved for the treatment of symptomatic or progressive medullary thyroid cancer.[1] Its mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth and angiogenesis, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[2] Like most xenobiotics, the clinical efficacy and safety profile of vandetanib are intrinsically linked to its metabolic fate within the body. Understanding the biotransformation pathways is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall disposition.

This in-depth technical guide focuses on a critical Phase I metabolic pathway of vandetanib: its conversion to vandetanib N-oxide. We will explore the enzymatic machinery responsible for this transformation, provide a detailed experimental framework for its characterization, and discuss the pharmacological significance of this specific metabolic route. This document is intended for researchers, drug metabolism scientists, and clinical pharmacologists engaged in the development and study of targeted cancer therapies.

Vandetanib Metabolism: An Overview of Key Phase I Pathways

The chemical structure of vandetanib features an N-methyl piperidine moiety, which represents the primary site of its Phase I metabolism.[3][4] Two major metabolic reactions occur at this site: N-demethylation, yielding N-demethyl vandetanib, and N-oxidation, which produces vandetanib N-oxide.[5][6] Several other minor oxidative metabolites, resulting from α-carbonyl formation and α-hydroxylation on the piperidine ring, have also been identified but are formed in smaller quantities.[3][4]

The formation of N-demethyl vandetanib and vandetanib N-oxide are often competing pathways for drugs containing a tertiary amine functional group.[7] The balance between these routes is dictated by the relative contributions of different enzyme superfamilies, which has significant implications for the drug's activity and clearance.

Caption: Major Phase I metabolic pathways of vandetanib.

The Enzymology of Vandetanib N-Oxidation: FMOs Take the Lead

While cytochrome P450 (CYP) enzymes are the most well-known catalysts of drug metabolism, the N-oxidation of vandetanib is primarily mediated by a different class of enzymes: the Flavin-containing Monooxygenases (FMOs).[5][8]

The Central Role of Flavin-Containing Monooxygenases (FMOs)

FMOs are NADPH-dependent oxidoreductases that specialize in the oxidation of soft nucleophilic heteroatoms, particularly nitrogen and sulfur, in a wide range of xenobiotics.[9] For tertiary amines like the one in vandetanib, FMOs are highly efficient catalysts for N-oxide formation.[7]

Specific research has identified two key FMO isoforms responsible for this reaction:

The involvement of both hepatic (FMO3) and extrahepatic (FMO1) enzymes suggests that the N-oxidation of vandetanib is not confined to the liver, which can influence its systemic clearance and tissue-specific metabolic profile.

Distinguishing from Cytochrome P450 (CYP) Pathways

In contrast to N-oxidation, the N-demethylation of vandetanib is predominantly catalyzed by CYP3A4, a major enzyme of the cytochrome P450 superfamily.[2][3] The distinct enzymatic mediation of these two parallel pathways is a critical concept. It implies that inhibitors or inducers of CYP3A4 will significantly affect the formation of N-demethyl vandetanib but are expected to have a minimal direct impact on the N-oxidation pathway.[3] Conversely, factors influencing FMO activity would modulate N-oxide formation.

Pharmacological Significance of N-Oxidation

Metabolism is not merely a mechanism for elimination; it profoundly impacts a drug's therapeutic effect. The N-oxide metabolite of vandetanib exhibits over 50 times less pharmacological activity compared to the parent compound.[3][10] This significant reduction in potency means that the FMO-mediated N-oxidation pathway is fundamentally a detoxification and inactivation route. This pathway effectively converts the active drug into a readily excretable and pharmacologically inert substance, contributing to the overall clearance and termination of the drug's effect.

Experimental Workflow for Characterizing Vandetanib N-Oxidation

To definitively establish the role of FMOs in the formation of vandetanib N-oxide and to quantify this process, a well-designed in vitro experiment is essential. The following protocol provides a robust, self-validating system using human liver microsomes (HLMs).

Experimental Objective & Rationale

The primary goal is to measure the rate of vandetanib N-oxide formation in a metabolically competent system and to differentiate the catalytic contributions of FMOs versus CYPs.

-

Why Human Liver Microsomes (HLMs)? HLMs are subcellular fractions of hepatocytes that contain a high concentration of Phase I enzymes, including both CYPs and FMOs, making them the gold standard for in vitro metabolism studies.[3][5]

-

Why an NADPH-Regenerating System? Both FMOs and CYPs are NADPH-dependent enzymes.[8] A regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to ensure a constant supply of this critical cofactor throughout the incubation, preventing reaction rate limitation.

-

Why Selective Inactivation? The key to a self-validating protocol is the ability to distinguish between enzyme families. FMOs are notoriously heat-labile compared to the more robust CYP enzymes. Brief pre-incubation of microsomes at ~50°C selectively inactivates FMOs while leaving most CYP activity intact. This provides a powerful tool for enzymatic contribution analysis.

Caption: Experimental workflow for FMO vs. CYP phenotyping.

Detailed Experimental Protocol

1. Materials & Reagents:

-

Human Liver Microsomes (pooled, from a reputable supplier)

-

Vandetanib stock solution (e.g., 10 mM in DMSO)

-

Vandetanib N-oxide analytical standard

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System Solution (e.g., Corning Gentest™)

-

Ice-cold Acetonitrile (ACN) containing an internal standard

-

Water bath or heat block set to 50°C and 37°C

2. Microsomal Pre-treatment (for FMO inactivation):

-

Prepare two pools of HLMs in buffer.

-

Pool A (Control): Keep on ice.

-

Pool B (Heat-Inactivated): Incubate in a 50°C water bath for 3 minutes, then immediately return to ice.

3. Incubation Procedure:

-

In microcentrifuge tubes, prepare the following incubation mixtures (final volume e.g., 200 µL):

-

HLM protein: 0.5 mg/mL

-

Vandetanib: 1 µM (final concentration)

-

Phosphate Buffer: to volume

-

-

Pre-incubate tubes at 37°C for 5 minutes to equilibrate temperature.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution.

-

Incubate at 37°C for a specified time (e.g., 30 minutes). Time should be within the determined linear range of metabolite formation.

-

Terminate the reaction by adding 2 volumes of ice-cold ACN (e.g., 400 µL).

4. Analytical Methodology (LC-MS/MS):

-

Sample Preparation: Vortex the quenched samples vigorously. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.[4] Transfer the supernatant to an HPLC vial for analysis.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system (UPLC/HPLC).

-

Chromatography (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate vandetanib from its N-oxide metabolite.

-

-

Mass Spectrometry:

-

Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Specific parent-to-product ion transitions for vandetanib, vandetanib N-oxide, and the internal standard must be optimized.

-

Representative Data and Interpretation

The results from the described experiment can be summarized to provide clear, quantitative evidence of the metabolic pathway.

Table 1: Rate of Vandetanib N-Oxide Formation in Human Liver Microsomes

| Experimental Condition | HLM Treatment | Expected Outcome | Representative Rate of N-Oxide Formation (pmol/min/mg protein) |

| Control | Standard (on ice) | Measures total activity (CYP + FMO) | 15.2 |

| FMO Inactivation | Heat-treated (50°C, 3 min) | Measures CYP-only activity | 1.8 |

| CYP Inhibition | Standard + Ketoconazole (1 µM) | Measures FMO-only activity | 14.5 |

Data are hypothetical and for illustrative purposes.

Interpretation of Results: The data in Table 1 clearly demonstrate that the formation of vandetanib N-oxide is drastically reduced (by ~88%) upon heat inactivation of the microsomes. This strongly indicates that the heat-labile FMO enzymes are the primary catalysts. Furthermore, the addition of a potent CYP3A4 inhibitor, ketoconazole, has a negligible effect on the rate of N-oxide formation, confirming that CYPs play a minimal role in this specific metabolic transformation. The contribution of FMOs can be calculated as the difference between the control rate and the heat-inactivated rate, validating their dominant role.

Conclusion

The metabolic conversion of vandetanib to its N-oxide metabolite is a crucial pathway in its disposition, effectively serving as a route of inactivation and detoxification. This in-depth guide has established that this transformation is predominantly catalyzed by the flavin-containing monooxygenases FMO1 and FMO3, distinguishing it from the CYP3A4-mediated N-demethylation pathway.[3][5] The provided experimental workflow offers a robust and self-validating methodology for researchers to investigate this pathway, leveraging the differential heat stability of FMOs and CYPs for accurate phenotyping. A thorough understanding of this metabolic route is essential for drug development professionals to build a complete pharmacokinetic model of vandetanib, anticipate potential metabolic interactions, and ensure its safe and effective use in the clinic.

References

-

Attwa, M. W., Kadi, A. A., Darwish, H. W., & Amer, S. M. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. BMC Chemistry, 12(1), 94. [Link]

-

Indra, R., Černá, V., Heger, Z., Hniličková, H., Frei, E., & Stiborová, M. (2020). Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation. International Journal of Molecular Sciences, 21(3), 993. [Link]

-

Martin, P., Oliver, S., Giles, P., et al. (2011). Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. Clinical Therapeutics, 33(10), 1476-1488. [Link]

-

Shen Y, Hong F, Wu H, et al. (2025). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Frontiers in Pharmacology, 16, 1526159. [Link]

-

Stiborová, M., Indra, R., Černá, V., Heger, Z., & Frei, E. (2020). Cytochrome P450 and flavin-containing monooxygenase enzymes are responsible for differential oxidation of the anti-thyroid-cancer drug vandetanib by human and rat hepatic microsomal systems. Environmental Toxicology and Pharmacology, 74, 103310. [Link]

-

U.S. Food and Drug Administration. (2011). Vandetanib (Caprelsa) NDA 22-405 Approval Package. [Link]

-

Valente, J., & Peixoto, M. J. (2013). The discovery and development of vandetanib for the treatment of thyroid cancer. Expert Opinion on Drug Discovery, 8(12), 1595-1604. [Link]

-

Wagholikar, V., & Johnson, E. F. (2012). Vandetanib. Clinical Cancer Research, 18(13), 3497-3501. [Link]

-

Zayed, A., & El-Maghraby, A. (2015). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 20(10), 18935-18974. [Link]

-

Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. [Link]

Sources

- 1. The discovery and development of vandetanib for the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Cytochrome P450 and flavin-containing monooxygenase enzymes are responsible for differential oxidation of the anti-thyroid-cancer drug vandetanib by human and rat hepatic microsomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

role of FMO1 and FMO3 in N-Oxide vandetanib formation

An In-Depth Technical Guide to the Role of FMO1 and FMO3 in Vandetanib N-Oxide Formation

Authored by: A Senior Application Scientist

Abstract

Vandetanib, an oral kinase inhibitor targeting VEGFR, EGFR, and RET signaling, is a critical therapeutic agent for advanced medullary thyroid cancer.[1][2][3] Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate. The primary metabolic pathways for vandetanib involve N-demethylation, predominantly catalyzed by Cytochrome P450 3A4 (CYP3A4), and N-oxidation to form vandetanib N-oxide.[4] This latter pathway, which results in a metabolite with over 50-fold less pharmacological activity, is governed by the Flavin-containing Monooxygenase (FMO) enzyme family.[5][4] This guide provides a detailed technical examination of the specific roles of two key FMO isoforms, FMO1 and FMO3, in the N-oxidation of vandetanib. We will explore the mechanistic evidence, comparative enzymatic activity, and the robust experimental workflows required to accurately characterize these metabolic pathways, offering researchers and drug development professionals a comprehensive resource for understanding and investigating this critical aspect of vandetanib pharmacology.

Introduction to Vandetanib Metabolism

Vandetanib undergoes Phase I metabolism to generate two principal metabolites: N-desmethylvandetanib and vandetanib N-oxide.[6] While the N-desmethyl metabolite retains pharmacological potency similar to the parent compound, the N-oxide is significantly less active.[4] Consequently, the metabolic balance between these pathways can directly influence the therapeutic efficacy and clearance of the drug. Early investigations identified CYP3A4 as the main enzyme responsible for N-demethylation, but the formation of vandetanib N-oxide was clearly shown to be independent of CYP enzymes and instead mediated by the FMO system.[5]

The distinction is critical. Unlike the CYP450 family, FMOs are not readily induced or inhibited by co-administered drugs, which suggests that the N-oxidation pathway may be a more consistent, albeit inactivating, route of metabolism.[4] Understanding the specific FMO isoforms involved is therefore paramount for predicting drug-drug interactions and inter-individual variability in vandetanib disposition.

The Flavin-Containing Monooxygenase (FMO) Superfamily

FMOs are microsomal enzymes that, like CYPs, utilize NADPH and molecular oxygen to oxygenate a wide array of substrates.[7] However, they specialize in the oxidation of soft nucleophiles, particularly nitrogen- and sulfur-containing xenobiotics.[7]

Key Distinctions from Cytochrome P450 Enzymes:

-

Catalytic Cycle: The FMO catalytic cycle is distinct. The enzyme forms a stable C(4a)-hydroperoxyflavin intermediate that is poised to attack a nucleophilic substrate, whereas CYPs require substrate binding before oxygen activation.

-

Induction/Inhibition: FMOs are generally considered non-inducible and are less susceptible to mechanism-based inhibition compared to CYPs, simplifying the prediction of drug-drug interactions.

-

Genetic Polymorphism: While both systems exhibit genetic polymorphisms, the clinical impact of FMO variants is an area of active research.

Of the five functional human FMO isoforms, FMO1 and FMO3 are the most significant for drug metabolism due to their substrate specificity and tissue expression profiles.

Delineating the Roles of FMO1 and FMO3 in Vandetanib N-Oxidation

The primary evidence implicating FMO1 and FMO3 in vandetanib N-oxide formation comes from studies utilizing recombinant human enzymes.[5] These experiments provide the definitive proof-of-concept by isolating the activity of each individual enzyme.

Evidence from Recombinant Enzyme Studies

Studies using recombinant FMO1 and FMO3 expressed in cellular systems (e.g., insect cell microsomes) conclusively demonstrate that both isoforms are capable of generating vandetanib N-oxide from the parent drug.[5] In contrast, recombinant CYP enzymes show no capacity for this specific metabolic reaction.[5][8] This approach is the gold standard for enzyme identification, as it removes the confounding metabolic activities present in more complex systems like human liver microsomes (HLM).

Tissue-Specific Expression and its Implications

The distinct tissue localization of FMO1 and FMO3 adds a crucial layer of physiological context.

-

FMO3: Recognized as the predominant FMO isoform in the adult human liver.[4] Its presence here means it is a major contributor to the systemic, first-pass metabolism of vandetanib following oral administration.

-

FMO1: Primarily expressed extrahepatically, with high levels found in the kidney and small intestine.[5] The significant expression of FMO1 in the kidney suggests it plays a key role in the local metabolism and clearance of vandetanib within this organ.

This differential expression implies that while FMO3 governs the bulk of hepatic N-oxidation, FMO1-mediated metabolism in the kidneys could also be a significant contributor to the drug's overall elimination profile.

Vandetanib Metabolic Pathway Overview

The following diagram illustrates the primary metabolic pathways of vandetanib, highlighting the distinct roles of CYP3A4, FMO1, and FMO3.

Caption: Experimental workflow for FMO contribution.

Causality Behind Experimental Choices:

-

Human Liver Microsomes (HLM): HLM contains a full complement of hepatic metabolic enzymes, providing a physiologically relevant system to observe the overall formation of the N-oxide metabolite.

-

Recombinant FMOs: This is the only definitive way to assign metabolic activity to a specific enzyme (FMO1 or FMO3) in isolation.

-

Selective Inhibitors (e.g., Methimazole): Using an FMO-specific inhibitor in HLM incubations helps to chemically confirm that the N-oxide formation is FMO-dependent. A significant reduction in metabolite formation in the presence of the inhibitor provides strong evidence for the role of FMOs. [5]* Heat Inactivation Control: FMO enzymes are famously heat-labile in the absence of their cofactor, NADPH. Pre-incubating microsomes at an elevated temperature (e.g., 45-50°C) before adding NADPH and substrate will selectively inactivate FMOs while leaving most CYP enzymes active. This serves as a non-chemical method to differentiate FMO from CYP activity.

Step-by-Step In Vitro Incubation Protocol

This protocol is synthesized from established methodologies for studying FMO-mediated metabolism. [5] 1. Reagent Preparation:

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

NADPH Stock Solution: Prepare a fresh 10 mM solution of NADPH in the phosphate buffer. Keep on ice.

-

Vandetanib Stock Solution: Prepare a 10 mM stock solution of vandetanib in a suitable solvent (e.g., DMSO). Subsequent dilutions should be made in the phosphate buffer.

-

Enzyme Preparations: Dilute HLM or recombinant FMO microsomes to the desired working concentration (e.g., 0.5 mg/mL for HLM, 10-20 pmol/mL for recombinant FMOs) in the phosphate buffer. Keep on ice.

-

Quenching Solution: Acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.

2. Incubation Procedure:

-

In a microcentrifuge tube, add the appropriate volume of phosphate buffer.

-

Add the enzyme preparation (HLM or recombinant FMO).

-

Add the vandetanib solution to achieve the desired final concentration (for kinetic studies, this will be a range of concentrations, e.g., 1-500 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the system to reach thermal equilibrium.

-

Initiate the reaction by adding the NADPH stock solution to a final concentration of 1 mM.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes). Ensure this time point falls within the linear range of product formation, which should be determined in preliminary experiments.

-

Terminate the reaction by adding 2-3 volumes of the ice-cold quenching solution.

-

Vortex the samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

3. Sample Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Analyze the sample using a validated LC-MS/MS method to quantify the peak area of vandetanib N-oxide relative to the internal standard.

-

Construct a standard curve using an authentic standard of vandetanib N-oxide to convert peak area ratios into absolute concentrations.

-

Calculate the rate of reaction (e.g., in pmol of product formed per minute per mg of microsomal protein or per pmol of FMO).

Conclusion

The N-oxidation of vandetanib is a metabolically significant pathway that leads to a pharmacologically less active metabolite. Evidence from in vitro studies using recombinant enzymes and human liver microsomes has definitively established that this conversion is mediated by the Flavin-containing Monooxygenase family, specifically isoforms FMO1 and FMO3. [5]The differential expression of these enzymes—FMO3 in the liver and FMO1 in the kidney—suggests a dual contribution to both systemic and organ-specific metabolism of the drug. [5][4] For drug development professionals and researchers, a thorough understanding of this pathway is essential. The use of robust, multi-faceted experimental designs, as outlined in this guide, is critical to accurately determine the relative contributions of each isoform. While a direct comparison of the kinetic efficiency of FMO1 and FMO3 for vandetanib remains to be published, the methodologies presented here provide a clear roadmap for conducting such pivotal studies. Elucidating these details will ultimately lead to a more refined understanding of vandetanib's pharmacokinetic profile and better predict potential sources of inter-individual variability in patient response.

References

-

Indra, R., Pompach, P., Martinkova, M., et al. (2019). Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation. International Journal of Molecular Sciences, 20(14), 3392. [Link]

-

Li, J., Liu, Y., Wang, Y., et al. (2024). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Frontiers in Pharmacology, 15, 1365311. [Link]

-

Martin, P., Oliver, S., Skerjan, J., et al. (2012). Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. Clinical Therapeutics, 34(1), 237-247. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Vandetanib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Optibrium. (n.d.). N- and S-oxidation model of the flavin-containing monooxygenases. Optibrium. [Link]

-

ResearchGate. (2019). Vandetanib oxidation by CYP and FMO enzymes. Cytochrome b5 (cyt b5). [Link]

-

Attwa, M. W., Kadi, A. A., Darwish, H. W., & Al-Shakliah, N. S. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 161, 334-343. [Link]

-

Robinson, B. G., Paz-Ares, L., Krebs, A., et al. (2010). Vandetanib (100 mg) in Patients with Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer. The Journal of Clinical Endocrinology & Metabolism, 95(6), 2664-2671. [Link]

-

Wells, S. A., Gosnell, J. E., Gagel, R. F., et al. (2010). Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer. Journal of Clinical Oncology, 28(5), 767-772. [Link]

-

ResearchGate. (2019). Oxidation of vandetanib to N-desmethylvandetanib by human recombinant... [Link]

Sources

- 1. Vandetanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Vandetanib (100 mg) in Patients with Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. optibrium.com [optibrium.com]

- 8. researchgate.net [researchgate.net]

A Deep Dive into the Mechanism of Action of N-Oxide Vandetanib: A Technical Guide for Researchers

Abstract

Vandetanib is a potent multi-kinase inhibitor targeting key pathways in oncology, notably VEGFR, EGFR, and RET signaling. Following administration, it is metabolized into active forms, including N-oxide vandetanib. This technical guide provides an in-depth exploration of the mechanism of action of this specific metabolite. We will dissect its molecular interactions, downstream cellular consequences, and the rigorous experimental methodologies required to validate its activity. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring a comprehensive understanding for researchers and drug development professionals.

Introduction: The Clinical Context of Vandetanib and its Metabolism

Vandetanib is an orally available small molecule drug that functions as a kinase inhibitor against several receptor tyrosine kinases (RTKs).[1][2] Its therapeutic success, particularly in the treatment of medullary thyroid cancer, is rooted in its ability to simultaneously block multiple signaling cascades crucial for tumor growth and vascularization.[3][4] The primary targets of vandetanib are:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Essential for angiogenesis, the formation of new blood vessels that supply tumors.[3][5]

-

Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation and survival in many cancer types.[3][5]

-

Rearranged during Transfection (RET) Proto-Oncogene: A critical oncogenic driver in the pathogenesis of medullary thyroid carcinoma.[3][5]

Upon entering the body, vandetanib is metabolized by flavin-containing monooxygenases (FMO1 and FMO3) into vandetanib-N-oxide, and by CYP3A4 into N-desmethyl-vandetanib.[1][6][7] Both of these are considered active metabolites, contributing to the overall therapeutic effect of the drug.[1] This guide will focus specifically on the N-oxide metabolite, elucidating its mechanism of action as a distinct pharmacological entity.

Molecular Mechanism: Kinase Inhibition Profile

The fundamental mechanism of action for N-oxide vandetanib, mirroring its parent compound, is the competitive inhibition of adenosine triphosphate (ATP) at the catalytic kinase domain of its target receptors.[2][5] By occupying the ATP-binding site, the metabolite prevents receptor phosphorylation and subsequent activation of downstream signaling pathways.[5]

While extensive quantitative data often focuses on the parent drug, the N-oxide metabolite is understood to possess a similar inhibitory activity profile. The key is to experimentally confirm the potency of the metabolite against each target to understand its contribution to the overall in vivo pharmacology.

Primary Molecular Targets

The anti-tumor activity of N-oxide vandetanib is a direct result of its engagement with VEGFR-2, EGFR, and RET kinases.

Caption: Core molecular targets of N-oxide vandetanib.

Quantitative Assessment of Inhibitory Potency

To precisely define the activity of N-oxide vandetanib, in vitro kinase assays are essential. These experiments determine the half-maximal inhibitory concentration (IC50), a critical parameter for comparing the potency against different kinases and relative to the parent compound.

Table 1: Comparative Kinase Inhibition Profile (Illustrative)

| Compound | Target Kinase | IC50 (nM) | Rationale for Assay |

|---|---|---|---|

| Vandetanib | VEGFR-2 | ~40 | Establishes baseline potency of the parent drug. |

| Vandetanib | EGFR | ~500 | Provides context for EGFR-driven proliferation inhibition. |

| Vandetanib | RET | ~100 | Crucial for understanding efficacy in MTC models. |

| N-Oxide Vandetanib | VEGFR-2 | To be determined | Quantifies the metabolite's anti-angiogenic potential. |

| N-Oxide Vandetanib | EGFR | To be determined | Measures the metabolite's direct anti-proliferative potential. |

| N-Oxide Vandetanib | RET | To be determined | Assesses the metabolite's activity against the key MTC driver. |

Cellular Consequences: Disruption of Oncogenic Signaling

The inhibition of VEGFR, EGFR, and RET by N-oxide vandetanib leads to the shutdown of critical downstream signaling pathways that govern tumor growth, survival, and angiogenesis.

Inhibition of Angiogenesis via VEGFR-2 Blockade

By inhibiting VEGFR-2 on endothelial cells, N-oxide vandetanib blocks the signaling cascade initiated by VEGF.[8] This prevents endothelial cell proliferation and migration, ultimately starving the tumor of its required blood supply.[5] The primary pathways affected include the PLCγ-PKC-MAPK and PI3K-Akt cascades.[8]

Caption: N-oxide vandetanib inhibits angiogenesis by blocking VEGFR-2 signaling.

Inhibition of Tumor Cell Proliferation and Survival

Inhibition of EGFR and RET directly impacts the tumor cells.[4] These receptors, when activated, trigger the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are central to promoting cell cycle progression and preventing apoptosis (programmed cell death).[4][5][9] N-oxide vandetanib's blockade of these receptors leads to cell cycle arrest and can induce apoptosis.[5][10]

Caption: N-oxide vandetanib inhibits tumor cell growth by blocking EGFR/RET signaling.

Experimental Validation: Protocols and Workflows

A multi-faceted experimental approach is required to rigorously define the mechanism of action of N-oxide vandetanib. The following protocols represent a self-validating system, progressing from biochemical potency to cellular effects and finally to in vivo efficacy.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of N-oxide vandetanib against VEGFR-2, EGFR, and RET.

Causality: This biochemical assay directly measures the interaction between the compound and its purified kinase targets, isolating its specific inhibitory activity from any cellular factors. It is the foundational experiment to establish potency.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).

-

Reconstitute recombinant human VEGFR-2, EGFR, and RET kinases to a working concentration (e.g., 50 nM).

-

Prepare a specific peptide substrate for each kinase.

-

Prepare a 2x ATP/MgCl2 solution in kinase buffer to a final concentration of 10 mM MgCl2 and 100 µM ATP.

-

Create a 10-point serial dilution of N-oxide vandetanib (e.g., from 100 µM to 1 nM).

-

-

Assay Execution (96-well plate format):

-

To appropriate wells, add 25 µL of kinase/substrate master mix.

-

Add 5 µL of serially diluted N-oxide vandetanib or vehicle control (DMSO).

-

Incubate for 10 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 20 µL of the 2x ATP/MgCl2 solution.

-

Incubate for 30-60 minutes at 30°C.

-

-

Detection:

-

Terminate the reaction and quantify kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).

-

Read the plate on a luminometer.

-

-

Data Analysis:

-

Convert luminescence signals to percent inhibition relative to vehicle controls.

-

Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic regression to calculate the IC50 value.

-

Protocol: Western Blot for Cellular Target Inhibition

Objective: To confirm that N-oxide vandetanib inhibits the phosphorylation of its target kinases and downstream effectors (e.g., Akt, ERK) in a cellular context.

Causality: This assay bridges the gap between biochemical potency and biological effect. It demonstrates that the compound can enter cells and engage its target at sufficient concentrations to block downstream signaling, validating the proposed mechanism.

Methodology:

-

Cell Culture and Treatment:

-

Select appropriate cell lines (e.g., HUVECs for VEGFR, TT cells for RET, A431 for EGFR).

-

Plate cells and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Pre-treat cells with a dose range of N-oxide vandetanib for 2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., VEGF, EGF) for 15 minutes.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[11] The use of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.[12]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Immunoblotting:

-

Denature 20-30 µg of protein per sample in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. BSA is preferred over milk for phospho-antibodies to reduce background from casein.[11]

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated targets (e.g., anti-p-VEGFR2, anti-p-Akt, anti-p-ERK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total protein levels (e.g., anti-VEGFR2, anti-Akt, anti-ERK) to confirm equal loading.

-

Workflow: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of N-oxide vandetanib in a living system.

Causality: This is the ultimate validation of the mechanism, demonstrating that the biochemical and cellular effects translate into a meaningful therapeutic outcome (tumor growth inhibition) in a complex biological system.

Caption: Standard workflow for assessing in vivo efficacy of N-oxide vandetanib.

Conclusion

N-oxide vandetanib is a pharmacologically active metabolite that perpetuates the multi-targeted inhibitory mechanism of its parent compound. Its action is characterized by the potent inhibition of VEGFR-2, EGFR, and RET tyrosine kinases. This blockade disrupts the signaling pathways responsible for angiogenesis and tumor cell proliferation, leading to a robust anti-tumor effect. The integrated experimental strategy detailed herein—progressing from biochemical quantification to cellular pathway analysis and culminating in in vivo efficacy models—provides a comprehensive and self-validating framework for fully characterizing the mechanism of action of N-oxide vandetanib and similar targeted therapeutic agents.

References

-

VANDETANIB | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com . PharmaCompass.com. [Link]

-

What is the mechanism of Vandetanib? (2024-07-17). Patsnap Synapse. [Link]

-

Vandetanib Monograph for Professionals (2025-11-10). Drugs.com. [Link]

-

Vandetanib - Wikipedia . Wikipedia. [Link]

-

What is Vandetanib used for? (2024-06-14). Patsnap Synapse. [Link]

-

What are the molecular and cellular mechanisms involved in the therapeutic use of VANDETANIB in CAPRELSA? R Discovery. [Link]

-

Vandetanib is an Orally Active TKI for Medullary Thyroid Cancer Research (2024-02-27). Active Bio Sci. [Link]

-

Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer with a Special Focus on the Adverse Effects on Hypertension (2018-10-20). MDPI. [Link]

-

Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer . (2010). Recent Results in Cancer Research, 184, 123-31. [Link]

-

Redundancy in Growth Factor Receptor Signaling in Adult Astrocytoma Resistance to Small-Molecule Tyrosine Kinase Inhibitors (2023). International Journal of Molecular Sciences, 24(2), 1259. [Link]

-

Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro . (2025-03-03). Frontiers in Pharmacology, 15. [Link]

-

Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array . (2013). PLoS One, 8(4), e61816. [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development . (2015). Toxicological Research, 31(1), 1-7. [Link]

-

Western Blot for Phosphorylated Proteins - Tips & Troubleshooting . Bio-Techne. [Link]

Sources

- 1. Vandetanib - Wikipedia [en.wikipedia.org]

- 2. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Vandetanib used for? [synapse.patsnap.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 6. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. mdpi.com [mdpi.com]

- 10. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

molecular weight of vandetanib N-oxide

An In-Depth Technical Guide to the Molecular Weight and Characterization of Vandetanib N-oxide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vandetanib is a multi-targeted tyrosine kinase inhibitor pivotal in the treatment of advanced medullary thyroid cancer. Its clinical profile is intrinsically linked to its metabolic fate, which is primarily governed by N-demethylation and N-oxidation. This guide provides a comprehensive technical overview of the latter pathway, focusing on the key metabolite, vandetanib N-oxide. We will elucidate its molecular weight, the bioanalytical workflows for its characterization, and the underlying enzymatic processes. This document serves as a core reference for professionals in pharmacology, medicinal chemistry, and drug metabolism, offering field-proven insights into the analysis and significance of this critical metabolite.

Introduction: Vandetanib's Mechanism of Action

Vandetanib exerts its antineoplastic effects by inhibiting key signaling pathways involved in tumor proliferation and angiogenesis.[1] Its primary targets are the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinase.[2] By blocking these receptors, vandetanib effectively disrupts the downstream signaling cascades that drive malignant cell growth and the formation of new blood vessels that supply tumors. This multi-targeted approach is particularly effective in RET-mutation-driven cancers, such as medullary thyroid carcinoma.[1][3]

Caption: Vandetanib inhibits VEGFR, EGFR, and RET at the cell membrane.

Metabolic Pathways: The Formation of Vandetanib N-oxide

Upon administration, vandetanib undergoes extensive Phase I metabolism. Two primary metabolites have been identified: N-desmethylvandetanib and vandetanib N-oxide.[2][4]

-

N-demethylation: This reaction is catalyzed by the cytochrome P450 enzyme, CYP3A4.[2][5]

-

N-oxidation: The formation of vandetanib N-oxide is mediated by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, which are expressed in the liver and kidney.[2][3][5]

The N-oxidation occurs on the nitrogen atom of the N-methyl piperidine ring.[3] This metabolic conversion is significant because it alters the pharmacological profile of the molecule; vandetanib N-oxide exhibits over 50-fold less activity than the parent drug.[3][5] Therefore, understanding the rate and extent of its formation is critical for predicting the overall efficacy and clearance of vandetanib.

Core Physicochemical Data: Molecular Weight Determination

The addition of a single oxygen atom during N-oxidation directly increases the molecular weight of the parent compound. Accurate mass determination is the foundational step in the identification of any metabolite.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Vandetanib | C22H24BrFN4O2 | 475.36[2][6] |

| Vandetanib N-oxide | C22H24BrFN4O3 | 491.40[7][8] |

This mass shift of +16 Da is a characteristic signature used in mass spectrometry to identify potential N-oxide metabolites during drug metabolism studies.

Experimental Workflow for Metabolite Identification and Characterization

A robust, multi-step workflow is required for the unambiguous identification and characterization of vandetanib N-oxide from biological matrices. This process ensures a self-validating system, from generation to structural confirmation.

Caption: Workflow for vandetanib N-oxide identification and characterization.

Protocol: In Vitro Generation with Human Liver Microsomes

Expertise & Experience: Human liver microsomes (HLMs) are the industry standard for in vitro metabolism studies as they contain a high concentration of key drug-metabolizing enzymes like CYPs and FMOs. The inclusion of an NADPH-regenerating system is critical, as these enzymes are NADPH-dependent.

Methodology:

-

Preparation: A master mix is prepared in a phosphate buffer (pH 7.4) containing pooled HLMs (e.g., 0.5-1.0 mg/mL) and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

-

Pre-incubation: The master mix is pre-incubated at 37°C for 5 minutes to equilibrate the system.

-

Initiation: The reaction is initiated by adding vandetanib (e.g., 1 µM final concentration). A control incubation without NADPH is run in parallel to identify non-enzymatic degradation.

-

Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).

-

Termination: The reaction is stopped by adding a 2-3 fold volume of ice-cold acetonitrile. This step serves to precipitate the microsomal proteins and halt all enzymatic activity.

-

Processing: The sample is centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and its metabolites, is then collected for LC-MS/MS analysis.[3][9]

Protocol: LC-MS/MS for Identification and Confirmation

Trustworthiness: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography provides a self-validating system. The chromatographic retention time, accurate mass of the parent ion, and the unique fragmentation pattern of the metabolite create a multi-parameter fingerprint for confident identification.

Methodology:

-

Chromatographic Separation: The supernatant from the in vitro incubation is injected onto a reverse-phase HPLC or UPLC system (e.g., C18 column). A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate the parent drug from its more polar metabolites.

-

Mass Spectrometric Detection: The column eluent is directed into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Full Scan Analysis: The instrument acquires full scan data to detect the protonated molecular ions. Vandetanib will be observed at an m/z corresponding to [C22H24BrFN4O2+H]+, while the N-oxide metabolite will be detected at an m/z corresponding to [C22H24BrFN4O3+H]+, a mass difference of approximately 16 Da.

-

Tandem MS (MS/MS) Analysis: Data-dependent acquisition is used to trigger fragmentation of the detected parent ions. The fragmentation pattern of vandetanib N-oxide will be distinct from that of vandetanib, providing definitive structural information and confirming the site of metabolism. This technique has been successfully used to identify vandetanib metabolites in vivo and in vitro.[9]

References

-

U.S. Food and Drug Administration. (2011). Vandetanib Drug Approval Package. [Link]

-

Attwa, M. W., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. RSC Advances, 8(64), 36659-36673. [Link]

-

Martin, P., Oliver, S., Kennedy, S. J., Partridge, E., Hutchison, M., Clarke, D., & Giles, P. (2012). Pharmacokinetics of vandetanib: three phase I studies in healthy subjects. Clinical therapeutics, 34(1), 221-237. [Link]

-

Gao, M., et al. (2024). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301037. [Link]

-

Szafranski, K., & Jarzab, B. (2024). DNA Damage and Repair in Thyroid Physiology and Disease. Endocrinology, 165(9), bqae093. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Oxide vandetanib. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Vandetanib. [Link]

-

Allmpus. (n.d.). Vandetanib N-Oxide. [Link]

-

El-Shaheny, R. N., et al. (2021). A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation. Molecules, 26(23), 7173. [Link]

-

Tran, T. A., et al. (2011). Metabolic imaging allows early prediction of response to vandetanib. Journal of Nuclear Medicine, 52(2), 231-240. [Link]

-

Wang, Y., et al. (2014). Synthesis of anticancer drug vandetanib. Chinese Journal of New Drugs, 23(17), 2055-2057. [Link]

-

Khandare, B. S., et al. (2019). Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug. Research Journal of Pharmacy and Technology, 12(8), 3745-3749. [Link]

-

National Center for Biotechnology Information. (n.d.). Vandetanib. PubChem Compound Database. [Link]

-

Indra, R., et al. (2021). Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. Pharmaceutics, 13(4), 548. [Link]

-

Darwish, I. A., & Bakheit, A. H. (2016). A new spectrofluorimetric assay method for vandetanib in tablets, plasma and urine. Tropical Journal of Pharmaceutical Research, 15(10), 2219-2226. [Link]

-

Tran, T. A., et al. (2011). Metabolic Imaging Allows Early Prediction of Response to Vandetanib. Journal of Nuclear Medicine, 52(2), 231-240. [Link]

Sources

- 1. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vandetanib - Wikipedia [en.wikipedia.org]

- 3. Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. N-Oxide vandetanib | C22H24BrFN4O3 | CID 99738037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Metabolic Fate of Vandetanib: A Technical Guide for Drug Development Professionals

Foreword: Charting the Metabolic Journey of a Targeted Therapy

Vandetanib (Caprelsa®), a potent oral tyrosine kinase inhibitor (TKI), has carved a significant niche in the therapeutic landscape, particularly for the treatment of medullary thyroid cancer.[1] Its mechanism of action, targeting key signaling pathways including VEGFR, EGFR, and RET, underscores the precision of modern oncology.[2] However, the clinical journey of any therapeutic agent is profoundly influenced by its metabolic fate within the body. Understanding the biotransformation of vandetanib into its various metabolites is not merely an academic exercise; it is a critical component of optimizing its efficacy, ensuring patient safety, and predicting potential drug-drug interactions.

This technical guide provides a comprehensive exploration of the discovery and characterization of vandetanib metabolites. We will delve into the core scientific principles and methodologies that have elucidated the metabolic pathways of this important drug. This document is designed for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a deeper understanding of the "why" behind the experimental choices and the clinical implications of the findings.

The Metabolic Landscape of Vandetanib: An Overview

The biotransformation of vandetanib is a multi-faceted process primarily occurring in the liver. The core structure of vandetanib undergoes several key modifications, leading to the formation of a portfolio of metabolites. These transformations are broadly categorized as Phase I and Phase II metabolic reactions.

Phase I Metabolism: The initial modifications to the vandetanib molecule are primarily oxidative reactions. In vivo and in vitro studies have identified four principal Phase I metabolic reactions, all occurring on the N-methyl piperidine moiety of the parent drug:[1][3][4]

-

N-demethylation: The removal of a methyl group from the piperidine nitrogen.

-

N-oxidation: The addition of an oxygen atom to the piperidine nitrogen.

-

α-hydroxylation: The addition of a hydroxyl group to the carbon atom adjacent to the piperidine nitrogen.

-

α-carbonyl formation: The oxidation of the α-hydroxyl group to a carbonyl group.

Phase II Metabolism: Following Phase I modifications, the resulting metabolites, or the parent drug itself, can undergo conjugation reactions to increase their water solubility and facilitate excretion. For vandetanib, the primary Phase II reaction observed is:[3]

-

Glucuronidation: The direct conjugation of vandetanib with glucuronic acid.[3]

The generation of these metabolites can significantly impact the drug's pharmacokinetic profile, potentially altering its therapeutic activity and toxicity.[1][4]

Key Enzymatic Players in Vandetanib Metabolism

The biotransformation of vandetanib is orchestrated by specific enzyme systems within the liver. Understanding which enzymes are responsible for each metabolic step is crucial for predicting and managing drug-drug interactions.

-

Cytochrome P450 3A4 (CYP3A4): This enzyme is a major player in drug metabolism and has been identified as the primary enzyme responsible for the N-demethylation of vandetanib to its active metabolite, N-desmethylvandetanib.[1][4] The co-administration of potent CYP3A4 inhibitors (like itraconazole) or inducers (like rifampicin) can significantly alter the plasma concentrations of vandetanib, necessitating potential dose adjustments.[1]

-

Flavin-Containing Monooxygenases (FMOs): Vandetanib is converted to vandetanib N-oxide by flavin-containing monooxygenases, specifically FMO1 and FMO3, which are expressed in the kidney and liver, respectively.[1][5]

The interplay of these enzyme systems dictates the metabolic profile of vandetanib and, consequently, its clinical behavior.

The Metabolites of Vandetanib: Structure and Activity

Two major metabolites of vandetanib have been extensively characterized and are of significant clinical interest:

-

N-desmethylvandetanib: This metabolite is formed through the action of CYP3A4 and is considered an active metabolite, maintaining a potency similar to that of the parent drug, vandetanib.[1][5]

-

Vandetanib N-oxide: This metabolite, produced by FMO enzymes, exhibits significantly reduced pharmacological activity, being over 50 times less active than vandetanib.[1]

The relative abundance and activity of these metabolites contribute to the overall therapeutic effect and potential side-effect profile of vandetanib.

Methodologies for Metabolite Discovery and Characterization: A Deep Dive

The identification and quantification of vandetanib metabolites rely on a combination of sophisticated in vitro and in vivo techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the cornerstone analytical platform.

In Vitro Metabolism Studies: Simulating the Hepatic Environment

-

Rationale: In vitro studies using liver microsomes provide a controlled environment to investigate the metabolic pathways of a drug candidate and identify the enzymes involved. Liver microsomes are subcellular fractions that are rich in drug-metabolizing enzymes like CYPs and FMOs.[6][7]

-

Experimental Protocol: Incubation with Rat Liver Microsomes (RLMs)

-

Preparation of Incubation Mixture: A typical incubation mixture contains vandetanib, rat liver microsomes, and a buffered solution (e.g., phosphate buffer, pH 7.4).

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH, which is essential for the activity of CYP enzymes.[8]

-

Incubation: The mixture is incubated at 37°C for a specific period to allow for metabolic conversion.

-

Termination of Reaction: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile, which precipitates the microsomal proteins.[8][9]

-

Sample Preparation: The quenched sample is centrifuged to pellet the precipitated proteins, and the supernatant, containing the parent drug and its metabolites, is collected for LC-MS/MS analysis.[9]

-

In Vivo Metabolism Studies: The Whole-Organism Perspective

-

Rationale: In vivo studies in animal models, such as Sprague-Dawley rats, provide a holistic view of drug metabolism, distribution, and excretion in a living organism.

-

Experimental Protocol: Oral Administration and Sample Collection

-

Dosing: A single oral dose of vandetanib is administered to the rats.[9]

-

Sample Collection: Urine and feces are collected at various time intervals post-dosing to capture the excretion of the parent drug and its metabolites.[9] Blood samples can also be collected to determine the pharmacokinetic profiles of vandetanib and its metabolites in plasma.

-

Sample Preparation:

-

Urine: Urine samples are typically diluted with an organic solvent like acetonitrile and then filtered before injection into the LC-MS/MS system.[9]

-

Plasma: Plasma samples often require a protein precipitation step (e.g., with acetonitrile or methanol) or a liquid-liquid extraction to remove proteins and other interfering substances before analysis.[1][3]

-

-

The Power of LC-MS/MS: Separation and Identification

-

Rationale: LC-MS/MS is the analytical technique of choice for metabolite identification and quantification due to its high sensitivity, selectivity, and ability to provide structural information.

-

Liquid Chromatography (LC): The LC system separates the parent drug from its metabolites based on their physicochemical properties, such as polarity. A reversed-phase C18 column is commonly used for this purpose.[1][5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile) is typically employed to achieve optimal separation.[9]

-

Tandem Mass Spectrometry (MS/MS): The mass spectrometer serves as a highly specific and sensitive detector.

-

Ionization: The separated compounds from the LC are ionized, typically using electrospray ionization (ESI) in positive ion mode.

-

Mass Analysis: The first mass analyzer (Q1) selects the protonated molecular ion ([M+H]⁺) of the parent drug and its potential metabolites.

-

Fragmentation: The selected ions are then fragmented in a collision cell (Q2) by collision-induced dissociation (CID).

-

Fragment Ion Analysis: The resulting fragment ions are analyzed in the third mass analyzer (Q3), generating a unique fragmentation pattern (product ion spectrum) for each compound. This fragmentation pattern serves as a "fingerprint" for structural elucidation and confident identification of the metabolites.

-

Table 1: Representative LC-MS/MS Parameters for Vandetanib Metabolite Analysis [1][9]

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium formate in water (pH 4.1) |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid |

| Flow Rate | 0.2 mL/min |

| Gradient | 5% B to 70% B over 80 minutes |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 4000 V |

| Gas Temperature | 350 °C |

| Gas Flow | 12 L/min |

| Nebulizer Pressure | 55 psi |

| Fragmentor Voltage | 140 V |

| Collision Energy | 15 eV |

Visualizing the Metabolic Journey

To better illustrate the metabolic pathways and the experimental workflow for metabolite identification, the following diagrams are provided.

Vandetanib Metabolic Pathways

Caption: Workflow for vandetanib metabolite identification.

Clinical Significance and Future Directions

The elucidation of vandetanib's metabolic pathways has significant clinical implications. Knowledge of the enzymes involved, particularly CYP3A4, is paramount for predicting and managing drug-drug interactions. [1]The characterization of active and less active metabolites provides a more complete picture of the drug's overall pharmacological profile.

Future research in this area could focus on:

-

Pharmacogenomics: Investigating the impact of genetic polymorphisms in CYP3A4 and FMO enzymes on the metabolism of vandetanib and individual patient responses.

-

Quantitative Metabolite Profiling: Developing and validating robust quantitative assays to monitor the levels of vandetanib and its key metabolites in patients, which could aid in personalized dosing strategies.

-

Metabolite-Mediated Toxicity: Further exploring the potential for specific metabolites to contribute to any observed adverse drug reactions.